
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is a complex organic compound with the molecular formula C19H30NO5P. This compound is characterized by the presence of an ethanimidic acid core, a benzoyl group, and a dibutoxyphosphinyl moiety, making it a unique and versatile molecule in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethanimidic acid with benzoyl chloride in the presence of a base to form the N-benzoyl derivative. This intermediate is then reacted with dibutoxyphosphinyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, methyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, propyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, butyl ester
Uniqueness
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The ethyl ester group may provide distinct pharmacokinetic properties compared to its methyl, propyl, or butyl counterparts .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
668490-90-2 |
|---|---|
Fórmula molecular |
C19H30NO5P |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
ethyl N-benzoyl-2-dibutoxyphosphorylethanimidate |
InChI |
InChI=1S/C19H30NO5P/c1-4-7-14-24-26(22,25-15-8-5-2)16-18(23-6-3)20-19(21)17-12-10-9-11-13-17/h9-13H,4-8,14-16H2,1-3H3 |
Clave InChI |
RLEKQNNSRCZMTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC(=NC(=O)C1=CC=CC=C1)OCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
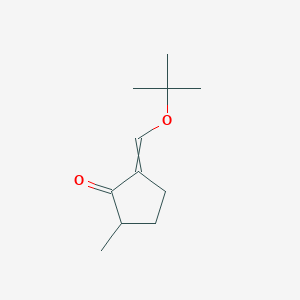
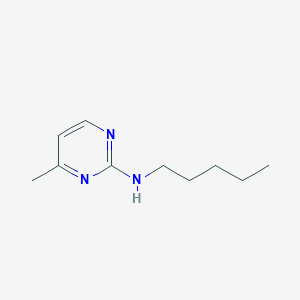
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
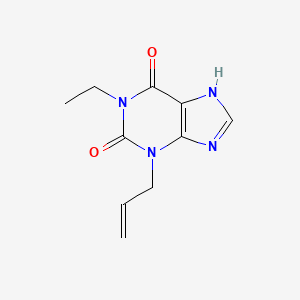
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
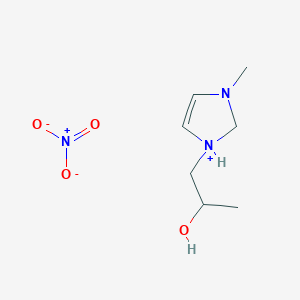
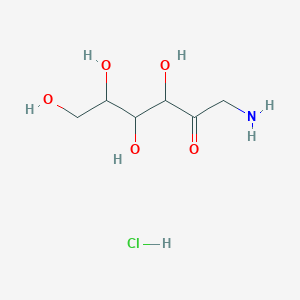
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
